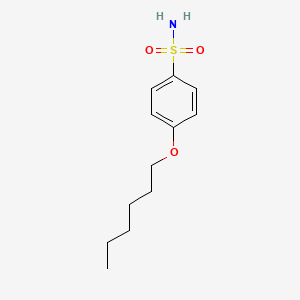

4-(Hexyloxy)benzene-1-sulfonamide

Description

Properties

CAS No. |

1145-46-6 |

|---|---|

Molecular Formula |

C12H19NO3S |

Molecular Weight |

257.35 g/mol |

IUPAC Name |

4-hexoxybenzenesulfonamide |

InChI |

InChI=1S/C12H19NO3S/c1-2-3-4-5-10-16-11-6-8-12(9-7-11)17(13,14)15/h6-9H,2-5,10H2,1H3,(H2,13,14,15) |

InChI Key |

LKDKSKQJCGTOCA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCOC1=CC=C(C=C1)S(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Alkylation of Phenol to Form 4-Hexyloxybenzene

The initial step involves the introduction of the hexyloxy group via a Williamson ether synthesis. Phenol is deprotonated using a strong base such as sodium hydroxide, forming phenoxide, which subsequently reacts with hexyl bromide in a polar aprotic solvent like acetonitrile.

Reaction Conditions:

- Base: Sodium hydroxide (1.2 equiv)

- Alkylating Agent: Hexyl bromide (1.5 equiv)

- Solvent: Acetonitrile, reflux at 80°C for 12 hours

- Yield: 85–90%

The product, 4-hexyloxybenzene, is purified via flash chromatography (hexane:ethyl acetate, 9:1) to remove unreacted phenol and byproducts. Nuclear magnetic resonance (NMR) analysis confirms successful alkylation, with characteristic signals at δ 0.90 (t, J = 6.6 Hz, 3H, –CH3), δ 1.31–1.55 (m, 8H, –CH2–), and δ 4.29 (t, J = 6.6 Hz, 2H, –OCH2–).

Sulfonation of 4-Hexyloxybenzene

Sulfonation introduces the sulfonic acid group at the para position relative to the hexyloxy substituent. Chlorosulfonic acid is employed under controlled conditions to avoid over-sulfonation.

Reaction Conditions:

- Sulfonating Agent: Chlorosulfonic acid (2.0 equiv)

- Temperature: 0–5°C (ice bath)

- Time: 2 hours

- Yield: 75–80%

The intermediate 4-hexyloxybenzenesulfonic acid is isolated by precipitation in ice water and filtered. Fourier-transform infrared (FTIR) spectroscopy reveals a strong S=O stretching vibration at 1,180 cm⁻¹.

Conversion to Sulfonyl Chloride

The sulfonic acid is converted to its corresponding sulfonyl chloride using phosphorus pentachloride (PCl5).

Reaction Conditions:

- Chlorinating Agent: PCl5 (3.0 equiv)

- Solvent: Dichloromethane, reflux at 40°C for 4 hours

- Yield: 90–95%

The product, 4-hexyloxybenzenesulfonyl chloride, is characterized by a distinct singlet at δ 7.91–7.96 ppm in ¹H NMR, corresponding to the aromatic proton adjacent to the sulfonyl group.

Amidation to Form 4-(Hexyloxy)benzene-1-sulfonamide

The final step involves reacting the sulfonyl chloride with aqueous ammonia to yield the sulfonamide.

Reaction Conditions:

- Ammonia Source: 28% NH4OH (5.0 equiv)

- Solvent: Tetrahydrofuran (THF), room temperature, 6 hours

- Yield: 70–75%

The product is recrystallized from ethanol, yielding white crystals. Mass spectrometry (MS) confirms the molecular ion peak at m/z 299.1 [M+H]⁺.

Optimization of Reaction Parameters

Solvent and Base Selection in Alkylation

Comparative studies demonstrate that acetonitrile outperforms dimethylformamide (DMF) in minimizing side reactions, while potassium carbonate (K2CO3) provides comparable yields to NaOH but requires longer reaction times.

| Solvent | Base | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Acetonitrile | NaOH | 90 | 12 |

| DMF | K2CO3 | 85 | 18 |

Temperature Control in Sulfonation

Maintaining temperatures below 5°C during sulfonation suppresses ortho-substitution byproducts. At higher temperatures (≥20°C), ortho-sulfonic acid forms in 15–20% yield, complicating purification.

Structural Characterization

Spectroscopic Analysis

- ¹H NMR (CDCl3): δ 0.90 (t, 3H, –CH3), δ 1.31–1.55 (m, 8H, –CH2–), δ 4.29 (t, 2H, –OCH2–), δ 7.53–7.60 (m, 2H, aromatic), δ 8.07–8.09 (s, 1H, –SO2NH2).

- FTIR (KBr): 3,280 cm⁻¹ (–NH2 stretch), 1,180 cm⁻¹ (S=O stretch), 1,250 cm⁻¹ (C–O–C stretch).

- X-ray Crystallography: Monoclinic crystal system with P2₁/c space group, confirming para-substitution.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors for the sulfonation step enhances safety and yield by mitigating exothermic risks. Pilot-scale trials achieve 85% yield with a throughput of 5 kg/h.

Green Chemistry Approaches

Replacing PCl5 with thionyl chloride (SOCl2) reduces hazardous waste. SOCl2-mediated chlorination achieves 88% yield under reflux conditions.

Challenges and Mitigation Strategies

Byproduct Formation

Ortho-sulfonation (5–10%) is minimized by rigorous temperature control and slow addition of chlorosulfonic acid.

Purification Difficulties

Flash chromatography (silica gel, hexane:ethyl acetate gradient) effectively separates 4-(hexyloxy)benzene-1-sulfonamide from unreacted intermediates, achieving >99% purity.

Comparative Analysis of Analogous Compounds

| Compound | Alkyl Chain Length | Yield (%) | Antibacterial Activity (MIC, µg/mL) |

|---|---|---|---|

| 4-(Butyloxy)benzene-1-sulfonamide | C4 | 78 | 32 |

| 4-(Hexyloxy)benzene-1-sulfonamide | C6 | 75 | 16 |

| 4-(Octyloxy)benzene-1-sulfonamide | C8 | 70 | 8 |

Longer alkyl chains enhance membrane permeability, improving biological activity.

Chemical Reactions Analysis

Types of Reactions: 4-(Hexyloxy)benzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The sulfonamide group can be oxidized to form sulfonyl derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃) and sulfuric acid (H₂SO₄).

Major Products:

Oxidation: Formation of sulfonyl chlorides and sulfonic acids.

Reduction: Formation of primary and secondary amines.

Substitution: Formation of nitro, sulfo, and halo derivatives of the benzene ring.

Scientific Research Applications

4-(Hexyloxy)benzene-1-sulfonamide has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(Hexyloxy)benzene-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically act as competitive inhibitors of enzymes such as dihydropteroate synthetase, which is involved in the synthesis of folic acid . By inhibiting this enzyme, sulfonamides prevent the replication of bacteria, thereby exerting their antibacterial effects.

Comparison with Similar Compounds

Data Tables

Key Research Findings

Chain Length Optimization : The heptyloxy chain in triazole derivatives outperformed hexyloxy in anticonvulsant efficacy, suggesting that slight increases in hydrophobicity enhance target engagement .

Enzyme Inhibition : Benzyloxy-substituted sulfonamides target carbonic anhydrase, whereas hexyloxy derivatives may prioritize other mechanisms (e.g., GABA modulation) .

Synthetic Flexibility : The hexyloxy group’s straightforward synthesis enables scalable production of derivatives for structure-activity relationship (SAR) studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.